molecular formula C17H23N3O3 B1419611 Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate CAS No. 1820579-47-2

Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate

Cat. No. B1419611
M. Wt: 317.4 g/mol
InChI Key: LPBFBCYQVFFAPX-JSGCOSHPSA-N
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Description

The compound contains a tert-butyl group, a cyano group, a phenylethylamino group, and a carbamate group. The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations . The cyano group (-CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom. The phenylethylamino group consists of an amine attached to a phenyl group, which is a cyclic aromatic hydrocarbon. The carbamate group is an ester derived from carbamic acid and has the general structure -O(C=O)NR2.


Molecular Structure Analysis

The tert-butyl group is known to be sterically demanding, which can influence the reactivity of the molecule . The cyano group is polar, which can also influence the reactivity and physical properties of the molecule.


Chemical Reactions Analysis

Tert-butyl groups are known to undergo a variety of reactions, including solvolysis . The cyano group can participate in a variety of reactions, including reduction to a primary amine or addition reactions with nucleophiles.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the tert-butyl group is known to be sterically demanding, which can influence the molecule’s reactivity . The cyano group is polar, which can influence the molecule’s solubility and boiling point.

Scientific Research Applications

Synthesis and Manufacturing

Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate is involved in the synthesis of various compounds. For instance, it is used as an intermediate in the manufacture of lymphocyte function-associated antigen 1 inhibitors, achieved through an efficient one-pot, two-step telescoped sequence (Li et al., 2012). This process highlights its role in scalable syntheses, critical for pharmaceutical manufacturing.

Organic Synthesis and Reactions

This compound also finds application in complex organic synthesis processes. For example, it is used in the preparation and Diels-Alder reaction of a 2-Amido substituted furan, demonstrating its role in creating structurally complex and biologically significant molecules (Padwa et al., 2003). This is significant for the development of new pharmaceuticals and materials.

Structural Characterization

Advanced methods like 2D Heteronuclear NMR Experiments are employed to characterize the structure of related tert-butylcarbamate compounds (Aouine et al., 2016). This highlights its importance in analytical chemistry, where understanding molecular structure is key.

Chemical Transformations

Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate is used in various chemical transformations. For instance, its derivatives are used as N-(Boc) nitrone equivalents in reactions with organometallics, demonstrating its versatility in synthetic organic chemistry (Guinchard et al., 2005).

Thermodynamic Properties

The thermodynamic properties of similar tert-butylcarbamate compounds have been studied, providing valuable data for their practical applications in various chemical processes (Zeng et al., 2011).

Future Directions

The future directions for this compound would depend on its intended use. For example, if this compound were a drug, future directions might include further preclinical testing or clinical trials. If this compound were a reagent in a chemical synthesis, future directions might include exploring its use in other types of reactions .

properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12(19-16(22)23-17(2,3)4)15(21)20-14(11-18)10-13-8-6-5-7-9-13/h5-9,12,14H,10H2,1-4H3,(H,19,22)(H,20,21)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBFBCYQVFFAPX-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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